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This guide provides an objective comparison of Caroverine's efficacy in treating tinnitus against
established therapeutic alternatives. The information is supported by experimental data, with a
focus on quantitative outcomes and detailed methodologies to aid in research and
development.

Mechanism of Action: Targeting Glutamate
Excitotoxicity

Tinnitus, particularly the cochlear-synaptic type, is often linked to glutamatergic excitotoxicity at
the synapse between inner hair cells and afferent auditory neurons.[1][2][3] Excessive
glutamate release can lead to overstimulation of N-methyl-D-aspartate (NMDA) and a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in aberrant neural
activity perceived as tinnitus.[1][3]

Caroverine is a glutamate receptor antagonist, acting on both NMDA and AMPA receptors. By
blocking these receptors, Caroverine is hypothesized to mitigate the excitotoxic effects of
excessive glutamate, thereby reducing the neuronal hyperactivity that underlies tinnitus
perception.
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Caroverine's Mechanism of Action in Cochlear Synaptic Tinnitus.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from clinical studies on Caroverine and

compare it with other common tinnitus therapies.

Table 1: Efficacy of Caroverine in Tinnitus Treatment
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63.3% in
Caroverine
160 mg group vs. 0%
Denk et al. Caroverine Responder in placebo
60 ) Placebo
(1997) (single IV Rate? group
infusion) responded
immediately
after infusion.
Statistically
significant
reduction in
THI score in
the
o Caroverine
160 mg Tinnitus
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Bohra et al. Caroverine Handicap ) )
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complete
relief. In the
placebo
group, 20%
showed

improvement.

54.54% of
patients in

160 mg the
] ] Placebo, )
Nishad et al. Caroverine ) Responder Caroverine
6 ) Ginkgo
(2019) (single IV ) Rate3 group
, _ Biloba
infusion) responded

immediately

after infusion.

1Responder rate defined as a reduction in both subjective rating and psychoacoustic
measurement. 2Responder rate defined as any reduction in tinnitus. 3Responder rate based on
improvement in tinnitus grading and matching.

Table 2. Comparative Efficacy of Tinnitus Therapies

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14865579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Key Studies/Meta-
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o o Tinnitus Loudness & o
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(2020)

Severity

effective for treating
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Sound Therapy

Tyler et al. (2020),
Wang et al. (2020)

Tinnitus Primary
Functions
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(TPFQ), Tinnitus
Handicap Inventory
(THI)

Can provide relief for
some individuals, with
longer daily use
potentially leading to
greater improvement.
One study showed
33% of participants
benefited.

Cognitive Behavioral
Therapy (CBT)

Hesser et al. (2011),
Fuller et al. (2020)

Tinnitus-related
distress, Tinnitus
Handicap Inventory
(THI)

Meta-analyses show
CBT is effective in
reducing tinnitus-
related distress and
improving quality of

life.

Experimental Protocols of Key Caroverine Studies

A critical evaluation of the efficacy of Caroverine requires a detailed understanding of the

methodologies employed in key clinical trials.
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Generalized Experimental Workflow for Caroverine Tinnitus Trials.

Denk et al. (1997): A Placebo-Controlled Blind Study
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o Study Design: A single-blind, placebo-controlled, randomized clinical trial.

» Participants: 60 patients with cochlear-synaptic tinnitus who had not responded to previous
treatments.

¢ Intervention: A single intravenous infusion of 160 mg Caroverine in 100 ml of physiological
saline, or a placebo (100 ml physiological saline).

o Outcome Measures: The primary endpoint was a response to therapy, defined as an
improvement in both a subjective rating of tinnitus and a psychoacoustic measurement
(tinnitus matching) immediately after the infusion.

o Key Findings: 63.3% of patients in the Caroverine group responded to the therapy, compared
to 0% in the placebo group. A follow-up at one week showed a stable improvement in 48.3%
of the Caroverine-treated patients.

Bohra et al. (2015): Efficacy of Caroverine in Tinnitus

o Study Design: A placebo-controlled, randomized study.
o Participants: 60 patients with chronic tinnitus.

« Intervention: A single intravenous infusion of 160 mg Caroverine or a placebo (normal
saline).

e Outcome Measures: Tinnitus Handicap Inventory (THI) score was assessed pre-infusion,
immediately after, and at 1 week, 4 weeks, and 6 months post-infusion.

» Key Findings: A statistically significant reduction in THI scores was observed in the
Caroverine group immediately and at 1 week post-infusion. However, this effect was not
sustained at the 4-week and 6-month follow-ups.

Kumari & Kumar (2016): Oral Caroverine in Tinnitus
Management

e Study Design: A placebo-controlled, randomized study.

o Participants: 50 adult patients with sensory-neural tinnitus.
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« Intervention: Oral Caroverine (20 mg twice daily) or a placebo for 90 days.

o Outcome Measures: Subjective relief and objective improvement were evaluated using the
Tinnitus Handicap Inventory (THI) and tinnitus frequency matching.

o Key Findings: 64% of patients in the Caroverine group experienced a reduction in tinnitus,
with 8% reporting complete relief. In contrast, only 20% of the placebo group showed
improvement.

Nishad et al. (2019): Caroverine vs. Ginkgo Biloba

o Study Design: A randomized controlled study.

Participants: 86 patients with cochlear synaptic tinnitus.

Intervention: Patients were divided into four groups: single intravenous infusion of 160 mg
Caroverine, placebo infusion, oral Ginkgo Biloba extract, and oral placebo.

Outcome Measures: Tinnitus grading and matching were assessed.

Key Findings: 54.54% of patients in the Caroverine group showed immediate improvement.
The improvement was not sustained at the 3 and 6-month follow-ups. Ginkgo Biloba showed
a 31.8% response rate, and this effect was sustained.

Conclusion

The available evidence suggests that Caroverine may offer a therapeutic benefit for some
patients with tinnitus, particularly in the short term following intravenous administration. Oral
administration has also shown some positive results. The mechanism of action, targeting
glutamate receptors, is a plausible approach for a condition often associated with excitotoxicity.

However, the long-term efficacy of Caroverine remains a key question, with some studies
indicating that the initial benefits may not be sustained. In comparison to other therapies,
Caroverine's efficacy appears promising, especially when compared to treatments like Ginkgo
Biloba and Betahistine, for which the evidence is less robust. Cognitive Behavioral Therapy
remains a well-supported treatment for managing the distress associated with tinnitus.
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Further large-scale, double-blind, randomized controlled trials with long-term follow-up are
warranted to definitively establish the role of Caroverine in the management of tinnitus and to
identify patient subgroups most likely to respond to this treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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